molecular formula C8H8BrNO2 B1277804 2-(3-Bromophenoxy)acetamide CAS No. 214210-03-4

2-(3-Bromophenoxy)acetamide

Cat. No. B1277804
M. Wt: 230.06 g/mol
InChI Key: STBGWLWAHXTFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-Bromophenoxy)acetamide is a synthetic molecule that is part of a broader class of compounds known for their potential pharmacological activities. While the provided papers do not directly discuss 2-(3-Bromophenoxy)acetamide, they do provide insights into similar bromophenoxy acetamide derivatives, which can be used to infer some of the characteristics and potential applications of the compound .

Synthesis Analysis

The synthesis of bromophenoxy acetamide derivatives is typically achieved through various synthetic pathways. For instance, the Leuckart synthetic pathway is mentioned as a method for developing novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which suggests that similar methods could be applicable for synthesizing 2-(3-Bromophenoxy)acetamide . Additionally, the synthesis of related compounds involves the use of spectroscopic techniques such as 1H NMR, 13C NMR, and LC-MS for characterization, and X-ray diffraction (XRD) studies for structural confirmation .

Molecular Structure Analysis

The molecular structure of bromophenoxy acetamide derivatives is characterized by the presence of an acetamide group and a bromophenoxy moiety. XRD studies have confirmed that these compounds can crystallize in various crystal systems, such as orthorhombic and monoclinic, with specific space groups . The dihedral angles between the benzene rings and the acetamide unit can vary, influencing the overall shape and properties of the molecule .

Chemical Reactions Analysis

The bromophenoxy acetamide derivatives are capable of engaging in intermolecular interactions, such as N–H…O hydrogen bonds and C–H…π contacts, which can stabilize their crystal structures . These interactions are crucial for the compound's reactivity and can be quantified using techniques like Hirshfeld surfaces and energy framework analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenoxy acetamide derivatives are influenced by their molecular structure and the presence of functional groups. The compounds exhibit unique physicochemical properties, which are studied using various spectroscopic techniques and theoretical calculations, such as density functional theory (DFT) . These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.

Relevant Case Studies

Several of the papers discuss the potential pharmacological activities of bromophenoxy acetamide derivatives. For example, some derivatives have been assessed for their anticancer, anti-inflammatory, and analgesic activities, with certain compounds showing promising results against specific cancer cell lines and in pain relief . Molecular docking studies have also been performed to evaluate the antiviral activity of related compounds against targets like SARS-CoV-2 .

Scientific Research Applications

Antiviral Properties

2-(3-Bromophenoxy)acetamide derivatives have been explored for their potential antiviral properties. Notably, certain N-aryl derivatives containing the (ω-p-bromophenoxyalkyl)uracil moiety have demonstrated potent inhibitory activity against the human cytomegalovirus. One particular derivative, with a dodecane-1,12-diyl linker, showed significant virus inhibitory activity in vitro, suggesting the potential of these compounds in antiviral therapeutics Paramonova et al., 2020.

Antimicrobial Activities

Newer Schiff bases and Thiazolidinone derivatives of 2-(3-Bromophenoxy)acetamide have been synthesized and tested for their antimicrobial properties. Notably, a series of compounds derived from 2-(4-bromo-3-methyl phenoxy)acetohydrazide demonstrated antibacterial and antifungal activities, suggesting their potential as antimicrobial agents Fuloria et al., 2014.

Anticancer, Anti-Inflammatory, and Analgesic Activities

A series of 2-(substituted phenoxy)acetamide derivatives were synthesized and evaluated for their potential anticancer, anti-inflammatory, and analgesic activities. These derivatives, particularly those with halogens on the aromatic ring, showed promising results in inhibiting cancer cell growth, reducing inflammation, and acting as analgesics. Among these, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide stood out for its potent activities, indicating the therapeutic potential of these derivatives Rani et al., 2014.

Natural Synthesis of Antimalarial Drugs

2-(3-Bromophenoxy)acetamide derivatives have also been used in the natural synthesis of antimalarial drugs. For example, N-(2-Hydroxyphenyl)acetamide, an intermediate in this synthesis, was obtained through chemoselective monoacetylation of the amino group of 2-aminophenol, using various acyl donors. This indicates the role of these derivatives in the production of antimalarial drugs, highlighting their importance in medicinal chemistry Magadum & Yadav, 2018.

Radical Scavenging Activity

Nitrogen-containing bromophenol derivatives from marine red algae, including compounds related to 2-(3-Bromophenoxy)acetamide, have shown potent radical scavenging activities. These compounds effectively scavenged DPPH radicals and displayed moderate activity against ABTS radicals, suggesting their potential as natural antioxidants in food or pharmaceutical products Li et al., 2012.

Safety And Hazards

While specific safety data for 2-(3-Bromophenoxy)acetamide is not available, similar compounds often require careful handling and storage. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

properties

IUPAC Name

2-(3-bromophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBGWLWAHXTFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428937
Record name 2-(3-bromophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenoxy)acetamide

CAS RN

214210-03-4
Record name 2-(3-bromophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloroacetamide (5.6 g), 3-bromophenol (10 g), potassium carbonate (8.3 g) and potassium iodide (1 g) in acetonitrile was stirred at room temperature for 72 hours. The resulting mixture was filtered, and the solids washed with ethyl acetate, and then water. The dried solids were recrystallised from boiling ethanol: water(8:2) to give the sub-title compound as a solid (13.8 g).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.